Home > Products > Building Blocks P1990 > Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate - 139481-44-0

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Catalog Number: EVT-352652
CAS Number: 139481-44-0
Molecular Formula: C25H21N3O3
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azilsartan Impurity 1 is intermediate in the synthesis of angiotensin II receptor antagonist.

1-(Cyclohexyloxycarbonyloxy)ethyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Compound Description: This compound is a crystalline intermediate used in the synthesis of candesartan cilexetil, a medication used to treat high blood pressure [].

2-Ethoxy-1-((2'-((hydroxyamino)iminomethyl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid and Esters

Compound Description: This compound and its esters are important intermediates in the synthesis of azilsartan, another angiotensin II receptor blocker used to treat hypertension [, , ].

2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)

Compound Description: CV-11974 is a potent and long-acting angiotensin II subtype-1 receptor antagonist. It is the active metabolite of candesartan cilexetil [, , ].

(+/-)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (TCV-116)

Compound Description: TCV-116, also known as candesartan cilexetil, is a prodrug of CV-11974. It is converted to the active compound CV-11974 in the body [, , , , , , , ].

Methyl (Z)-2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (Impurity-A)

Compound Description: This compound is a potential genotoxic impurity found in azilsartan drug substance [].

2-Ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid (Impurity-B)

Compound Description: This compound is another potential genotoxic impurity identified in azilsartan drug substance [].

1-[2’-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-methoxy-1H-benzimidazole-7-carboxylate (Methoxy analogue of azilsartan medoxomil)

Compound Description: This compound is a methoxy analogue of azilsartan medoxomil, identified as a related substance during the synthesis of azilsartan kamedoxomil [].

Methyl 1-((2’-amidobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (Amide methyl ester)

Compound Description: This compound, an amide methyl ester, was observed and identified as a related substance during the synthesis of azilsartan kamedoxomil [].

2-Butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11194)

Compound Description: CV-11194 is an angiotensin II (AII) receptor antagonist. It shares structural similarities with CV-11974 and was investigated for its potential as an antihypertensive drug [].

1-((2'-(1H-Diazirin-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid

Compound Description: This compound is a degradation product of azilsartan identified through LC-MS analysis [].

2-Oxo-3-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Compound Description: This compound is another degradation product of azilsartan identified through LC-MS analysis [].

2-Ethoxy-1-((2'-(2,5-dihydro-5-oxy-1,2,4-oxadiazole-3-yl)biphenyl-4-yl)methyl)benzimidazole-7-methyl carboxylate

Compound Description: This compound is a key intermediate in a novel synthesis pathway for azilsartan [].

Overview

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, with the Chemical Abstracts Service (CAS) number 139481-44-0, is a significant compound in pharmaceutical chemistry, primarily serving as an intermediate in the synthesis of azilsartan, an angiotensin II receptor antagonist utilized for treating hypertension. This compound is characterized by its complex structure and specific functional groups that contribute to its biological activity and chemical properties.

Source

The compound is synthesized from various starting materials and has been documented in multiple chemical databases such as PubChem and ChemicalBook. Its synthesis pathways and properties have been explored in several studies and commercial product listings, providing a comprehensive understanding of its chemical behavior and applications.

Classification

This compound falls under the category of heterocyclic compounds due to the presence of the benzimidazole ring. It is also classified as a carboxylate ester due to the presence of the carboxylate functional group in its structure. Its molecular formula is C25H21N3O3, with a molecular weight of approximately 411.45 g/mol.

Synthesis Analysis

The synthesis of methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate involves multiple steps, typically starting from readily available chemical precursors such as tetraethyl orthocarbonate and various azilsartan intermediates.

Methods:

  1. Initial Reaction: The synthesis begins with the reaction of 2-ethoxy-1H-benzimidazole-7-carboxylic acid with a suitable coupling agent to form an ester.
  2. Formation of Cyano Group: The introduction of the cyano group involves nucleophilic substitution reactions where a cyanide source reacts with a biphenyl derivative.
  3. Final Esterification: The final step typically involves methylation using methyl iodide or similar reagents to form the methyl ester derivative.

Technical Details:
The reaction conditions often require careful temperature control, typically around 70°C for initial reactions, followed by cooling to facilitate crystallization. The final product is purified through recrystallization techniques using solvents like ethyl acetate or methanol.

Molecular Structure Analysis

The molecular structure of methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate features several key components:

  • Benzimidazole Ring: A fused bicyclic structure that contributes to the compound's biological activity.
  • Cyano Group: Positioned on the biphenyl moiety, enhancing lipophilicity and potential receptor interactions.
  • Ethoxy Group: Provides solubility and stability to the molecule.

Data:

Chemical Reactions Analysis

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate can participate in several chemical reactions:

  1. Nucleophilic Substitution: The cyano group can be replaced under certain conditions, allowing for further functionalization.
  2. Hydrolysis: The ester bond can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding acids.
  3. Reduction Reactions: The cyano group may also be reduced to amine derivatives under appropriate conditions.

Technical Details:
Reactions are typically conducted under controlled environments to prevent degradation or undesired side reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed for monitoring reaction progress and purity assessment.

Mechanism of Action

The mechanism of action for methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate primarily revolves around its role as an intermediate in synthesizing azilsartan:

  1. Angiotensin II Receptor Antagonism: Azilsartan works by blocking angiotensin II from binding to its receptors, which leads to vasodilation and reduced blood pressure.
  2. Biochemical Pathways: The compound's structural features allow it to mimic natural substrates or inhibitors that interact with specific biological pathways related to hypertension.

Data:
The efficacy of azilsartan has been demonstrated in clinical trials, showing significant reductions in systolic and diastolic blood pressure among treated patients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pale yellow solid.
  • Melting Point: Not explicitly stated; stability under normal conditions is assumed.

Chemical Properties

  • Boiling Point: Approximately 630.4 °C at 760 mmHg.
  • Density: Theoretical density calculated at about 1.205 g/cm³.

Relevant Data

The compound exhibits stability under various environmental conditions but should be handled with care due to potential hazards associated with its reactive groups.

Applications

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is primarily utilized in scientific research related to:

  1. Pharmaceutical Development: As an intermediate in synthesizing antihypertensive medications.
  2. Chemical Synthesis Research: Studying reaction mechanisms involving heterocyclic compounds and their derivatives.
  3. Biochemical Studies: Investigating receptor interactions and pharmacodynamics related to angiotensin II antagonists.

This compound's role in drug development highlights its significance in addressing cardiovascular diseases through innovative therapeutic strategies.

Properties

CAS Number

139481-44-0

Product Name

Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

IUPAC Name

methyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C25H21N3O3/c1-3-31-25-27-22-10-6-9-21(24(29)30-2)23(22)28(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26/h4-14H,3,16H2,1-2H3

InChI Key

KSXLHOFDCDKQLH-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC

Synonyms

Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate; 1-(2-cyanobiphenyl-4-yl-methyl)- 2-ethoxybenzimidazole-7-carboxylic acid ethyl ester; 3-[(2'-Cyanobiphenyl-4-yl)Methyl]-2-ethoxy-3H-benziMidazole-4-carboxylic Acid Methyl Este

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.